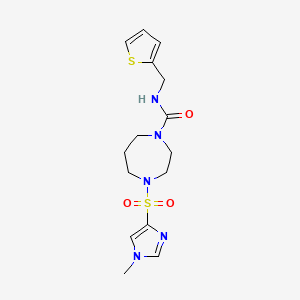

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

Description

This compound features a 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, functionalized with a sulfonyl group linked to a 1-methylimidazole moiety and a carboxamide substituent bearing a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

4-(1-methylimidazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S2/c1-18-11-14(17-12-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZNIHVNWLSMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a novel chemical entity with potential therapeutic applications. Its biological activity is primarily characterized by its interactions with various biological targets, including receptors and enzymes. This article aims to synthesize existing research findings on the biological activity of this compound, including structure-activity relationships (SAR), pharmacological effects, and potential clinical implications.

- Molecular Formula : C₁₅H₂₀N₄O₆S₃

- Molecular Weight : 448.5 g/mol

- CAS Number : 1903693-27-5

The biological activity of this compound can be attributed to its structural components, which include:

- Imidazole Ring : Known for its role in interacting with various biological targets.

- Sulfonamide Group : Often involved in enzyme inhibition.

- Diazepane Structure : Contributes to the compound's ability to modulate receptor activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

1. Anticonvulsant Activity

Studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, a related imidazole derivative demonstrated protective effects against maximal electroshock seizure (MES) models at varying doses (30, 100, and 300 mg/kg) without neurotoxicity . This suggests a potential for similar anticonvulsant properties in the target compound.

2. Enzyme Inhibition

The sulfonamide moiety is known to inhibit various enzymes. Compounds containing this group have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . The specific inhibition profile of the target compound remains to be fully elucidated but warrants investigation.

3. Anticancer Activity

Several studies have explored the anticancer potential of imidazole-containing compounds. For example, thiosemicarbazone derivatives have been shown to exhibit selective cytotoxicity against human cancer cell lines . The target compound's structural similarity may confer similar anticancer properties, making it a candidate for further exploration in oncology.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Linked Heterocycles: Triazole Derivatives (Compounds 7–9, )

Compounds 7–9 in contain a sulfonylphenyl group fused to a 1,2,4-triazole ring. Key comparisons include:

- Sulfonyl Group : Both classes utilize sulfonyl groups, but in the target compound, the sulfonyl bridges a methylimidazole instead of a phenyl ring. The imidazole’s electron-rich nature may enhance interactions with cationic residues in enzymes compared to phenyl-based analogs .

- Tautomerism : Triazoles 7–9 exist in thione-thiol tautomeric equilibrium, whereas the target compound’s sulfonyl group stabilizes the imidazole’s electronic environment, avoiding tautomerism. This could improve synthetic reproducibility and pharmacokinetic predictability .

Nitroimidazole Derivatives ()

highlights nitroimidazole-based compounds synthesized via TDAE methodology. Differences include:

- Substituent Effects : The nitro group in ’s compounds is strongly electron-withdrawing, increasing reactivity toward nucleophilic attack. In contrast, the methyl group on the target compound’s imidazole enhances hydrophobicity and metabolic stability .

- Biological Implications : Nitro groups are often associated with prodrug activation (e.g., in antiparasitic agents), whereas methyl groups may reduce toxicity and improve bioavailability.

Bipyridine-Imidazole Hybrids ()

The compound in combines a methylimidazole with a bipyridine scaffold. Key distinctions:

- Chelation Potential: Bipyridine’s nitrogen atoms enable metal coordination, which is absent in the target compound. This property is critical in catalysis or metalloenzyme inhibition but may introduce off-target effects in biological systems.

- Aromatic Stacking : The bipyridine’s extended π-system could enhance DNA intercalation, whereas the thiophene in the target compound may favor protein-binding pockets via hydrophobic interactions .

Thiazole Derivatives ()

While structurally distinct, thiazole-containing compounds in share heterocyclic features. Differences include:

- Substituent Mobility : The thiophen-2-ylmethyl group in the target compound offers greater rotational freedom than the rigid thiazolylmethyl groups in , which may influence entropic binding penalties .

Comparative Data Table

| Feature | Target Compound | Triazole Derivatives (7–9) | Nitroimidazole Derivatives | Bipyridine-Imidazole Hybrid |

|---|---|---|---|---|

| Core Structure | 1,4-Diazepane | 1,2,4-Triazole | Nitroimidazole | Bipyridine |

| Sulfonyl Group | Linked to methylimidazole | Linked to phenyl | Absent | Absent |

| Key Functional Groups | Thiophen-2-ylmethyl carboxamide | Difluorophenyl, thione/thiol | Nitro, arylethanol | Benzene-1,4-diamine |

| Tautomerism | None | Thione-thiol equilibrium | None | None |

| Synthetic Complexity | High (multi-step functionalization) | Moderate (hydrazide cyclization) | Moderate (TDAE methodology) | High (bipyridine coupling) |

| Potential Applications | Enzyme inhibition, CNS targets | Antimicrobial agents | Antiparasitic prodrugs | Catalysis, metalloenzyme inhibition |

Research Findings and Implications

- Reactivity : The target compound’s sulfonyl-imidazole motif may confer stronger electrophilic character than phenyl-sulfonyl analogs, enhancing covalent binding to catalytic residues (e.g., serine in proteases) .

- Solubility : The thiophene and methylimidazole groups likely reduce aqueous solubility compared to ’s difluorophenyl derivatives, necessitating formulation adjustments for in vivo studies.

- Stability : The absence of tautomerism and nitro groups suggests improved oxidative stability relative to ’s nitroimidazoles, aligning with longer shelf-life expectations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.